biological function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
biological function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
An In-Depth Technical Guide on the Biological Function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
Executive Summary
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic α-amino acid characterized by its specific stereochemistry. While its fundamental chemical properties are documented, there is a notable scarcity of research into its specific biological functions. This guide provides a comprehensive technical overview by contextualizing the compound within the broader field of non-proteinogenic amino acids (NPAAs). It delves into the critical role of stereochemistry in determining biological activity and explores the potential functions of the title compound by drawing parallels with structurally related molecules. Furthermore, this document offers a robust framework for future research by detailing established methodologies for the stereoselective synthesis, structural characterization, and biological evaluation of NPAAs. In silico approaches for predicting function are also presented as a valuable tool for investigating understudied molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid and to design experiments to elucidate its biological significance.
Introduction to Non-Proteinogenic Amino Acids (NPAAs)
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms for protein synthesis.[1] Despite this, they are integral to a vast array of biological processes and hold significant potential in drug discovery.[2] NPAAs can be found as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins.[1] Their incorporation into peptide-based therapeutics is a powerful strategy for enhancing stability, modulating potency, and improving pharmacokinetic properties.[2]
The Primacy of Stereochemistry
The biological function of chiral molecules is intrinsically linked to their stereochemistry. As biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of specificity for a particular stereoisomer of a substrate or ligand.[3] A molecule with n chiral centers can have up to 2n stereoisomers.[4] For a compound like 2-amino-3-hydroxy-2-methylbutanoic acid, with two chiral centers, there are four possible stereoisomers. The distinct spatial arrangement of functional groups in each stereoisomer dictates its interaction with biological macromolecules, leading to potentially vast differences in activity, potency, and toxicity.
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid: An Overview
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as α-methyl-D-threonine, is an NPAA with the molecular formula C₅H₁₁NO₃.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [5] |
| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | [5] |
| CAS Number | 127060-92-8 | [5] |
While the fundamental properties of this molecule are known, a comprehensive body of research detailing its biological activity is currently lacking in the public domain. This is not uncommon for specific stereoisomers of NPAAs, where research may be concentrated on the naturally occurring or most biologically active isomer.
Potential Biological Roles and Significance (Inferred)
Based on the functions of structurally similar β-hydroxy-α-amino acids, we can infer potential biological roles for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.
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Metabolic Intermediates: Many NPAAs serve as intermediates in cellular metabolism.[1] It is plausible that this compound could be involved in specialized metabolic pathways in certain organisms.
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Enzyme Inhibition: The structural similarity to proteinogenic amino acids suggests that it could act as a competitive inhibitor of enzymes involved in amino acid metabolism.
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Building Blocks for Non-Ribosomal Peptides: Bacteria and fungi utilize non-ribosomal peptide synthetases to incorporate NPAAs into a wide range of bioactive peptides with antibiotic or other therapeutic properties.[2][6][7]
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Pharmacological Scaffolds: The unique stereochemistry can be exploited in drug design to create peptides with enhanced resistance to proteolytic degradation, constrained conformations for improved receptor binding, and better oral bioavailability.[2][8]
Methodologies for the Study of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid
The following sections detail robust experimental approaches for the synthesis, characterization, and biological evaluation of the title compound.
Stereoselective Synthesis
The controlled synthesis of a specific stereoisomer is paramount. Direct aldol reactions of glycine equivalents are a powerful method for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids.[9][10]
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Enolate Formation: A chiral glycine enolate equivalent is treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C).
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Aldol Addition: The aldehyde or ketone substrate is added to the enolate solution, leading to the formation of the aldol adduct. The stereochemistry of the pseudoephedrine auxiliary directs the stereochemical outcome of the reaction.
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Workup and Purification: The reaction is quenched with a proton source, and the product is isolated and purified using techniques such as column chromatography.
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Auxiliary Cleavage: The chiral auxiliary is cleaved under mild hydrolytic conditions to yield the desired β-hydroxy-α-amino acid.[9]
Structural Characterization
Unambiguous determination of the stereochemistry is critical.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O).[11]
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1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon NMR spectra to identify the types and connectivity of atoms.
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2D NMR (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.[11]
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-
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, NOESY can reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry.[11]
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Data Analysis: Process and analyze the spectra to assign all signals and confirm the structure and stereochemistry of the synthesized molecule.[11]
Biological Activity Assessment
This protocol assesses the ability of the compound to inhibit a specific enzyme involved in amino acid metabolism.
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Reagent Preparation: Prepare a stock solution of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in a suitable buffer. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.
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Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
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Detection: Monitor the reaction progress over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
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Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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In Silico Approaches for Functional Prediction
Given the limited experimental data, computational methods are invaluable for generating hypotheses about the .
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Homology Modeling: If the compound is suspected to interact with a specific protein, and the protein's structure is unknown, a 3D model can be generated based on the structures of homologous proteins.[12]
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Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. It can help identify potential binding sites and estimate the strength of the interaction.
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Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, offering a more detailed understanding of the interaction.[13]
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} caption { label="A generalized workflow for in silico prediction of biological function."; fontsize=10; fontcolor="#5F6368"; }
Conclusion and Future Directions
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid represents an under-investigated molecule with potential biological significance. While direct evidence of its function is scarce, its identity as a non-proteinogenic amino acid with a defined stereochemistry places it in a class of compounds with proven utility in both natural biological systems and therapeutic development. The methodologies and in silico approaches outlined in this guide provide a clear roadmap for future research. Key future directions should include:
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Stereoselective synthesis and purification of all four stereoisomers to enable comparative biological studies.
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Broad-spectrum screening against a panel of enzymes, particularly those involved in amino acid metabolism, to identify potential targets.
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Cell-based assays to investigate cellular uptake, toxicity, and effects on signaling pathways.
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Incorporation into peptides to assess its impact on structure, stability, and activity.
Elucidating the will not only contribute to our fundamental understanding of NPAA biochemistry but may also uncover novel opportunities for drug discovery and development.
References
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- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
- 9. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
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